molecular formula C9H13NO B1205963 2-Amino-1-phenyl-propan-1-ol CAS No. 48115-38-4

2-Amino-1-phenyl-propan-1-ol

Cat. No.: B1205963
CAS No.: 48115-38-4
M. Wt: 151.21 g/mol
InChI Key: DLNKOYKMWOXYQA-UHFFFAOYSA-N
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Description

2-Amino-1-phenyl-propan-1-ol is a sympathomimetic agent that has been widely used as a decongestant and appetite suppressant. This compound was commonly found in over-the-counter medications for cough and cold, but its use has been restricted in many countries due to safety concerns .

Chemical Reactions Analysis

2-Amino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-phenyl-propan-1-ol has been used in various scientific research applications:

Mechanism of Action

2-Amino-1-phenyl-propan-1-ol acts primarily as a norepinephrine releasing agent, indirectly activating adrenergic receptors. This leads to vasoconstriction, reduced tissue hyperemia, and decreased nasal congestion. It also has some activity on beta-adrenergic receptors, contributing to its effects on heart rate and blood pressure .

Comparison with Similar Compounds

2-Amino-1-phenyl-propan-1-ol is similar to other sympathomimetic agents such as:

This compound’s uniqueness lies in its balanced action on both alpha and beta receptors, making it effective as a decongestant and appetite suppressant while having a relatively lower potential for abuse compared to amphetamines .

Properties

CAS No.

48115-38-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-amino-1-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3

InChI Key

DLNKOYKMWOXYQA-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N

Color/Form

White, crystalline powde

melting_point

101-101.5 °C

48115-38-4
14838-15-4
37577-07-4
492-41-1

Pictograms

Irritant

solubility

Freely soluble in water and alcohol
In water, 1.49X10+5 mg/L at 25 °C (est)

Synonyms

Dexatrim
Hydrochloride, Phenylpropanolamine
Norephedrine
Phenylpropanolamine
Phenylpropanolamine Hydrochloride
Prolamine
Propagest
Triaminic DM

vapor_pressure

8.67X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the practice of this invention, the 2-nitro-1-phenyl-1-propanol is dissolved in a lower alkyl alcohol, preferably isopropyl alcohol. The mixture is placed in a vessel suitable for high pressure reactions and equipped with agitation means, e.g. a rocking bomb or a stirred bomb. Acetic acid is added to the solution to produce the acetate salt of 2-amino-1-phenyl-1-propanol during the reduction reaction.
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Synthesis routes and methods II

Procedure details

Phenylpropanolamine hydrochloride was dissolved in the water and to this solution there was added, rapidly with stirring, 20 gm of sodium hydroxide dissolved in 100 ml of water. The mixture was allowed to stand at 10° C. overnight. Crystals of the free base were filtered, washed with water and dried in vacuum over calcium chloride. This process yielded 59 gm of free base phenylpropanolamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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